Mercury, di-2-furanyl- Mercury, di-2-furanyl-
Brand Name: Vulcanchem
CAS No.: 28752-79-6
VCID: VC16051606
InChI: InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H;
SMILES:
Molecular Formula: C8H6HgO2
Molecular Weight: 334.72 g/mol

Mercury, di-2-furanyl-

CAS No.: 28752-79-6

Cat. No.: VC16051606

Molecular Formula: C8H6HgO2

Molecular Weight: 334.72 g/mol

* For research use only. Not for human or veterinary use.

Mercury, di-2-furanyl- - 28752-79-6

Specification

CAS No. 28752-79-6
Molecular Formula C8H6HgO2
Molecular Weight 334.72 g/mol
IUPAC Name bis(furan-2-yl)mercury
Standard InChI InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H;
Standard InChI Key KKZBAMRWSJFGBE-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)[Hg]C2=CC=CO2

Introduction

Structural and Molecular Characteristics

Spectroscopic Signatures

Infrared (IR) spectroscopy would typically show stretching vibrations for the C-O-C ether linkage in furan rings near 1,250–1,000 cm⁻¹, while mercury-carbon bonds may exhibit vibrations below 600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra would display distinct proton environments: the α- and β-hydrogens of the furan rings resonate between δ 6.2–7.5 ppm in 1H^1\text{H} NMR, with 199Hg^{199}\text{Hg} NMR (if applicable) showing a chemical shift reflective of the electronic environment around mercury .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is governed by the labile Hg-O bonds and the aromaticity of the furan rings. Key reactions may include:

  • Ligand substitution: Displacement of furan ligands by stronger donor groups (e.g., thiols, amines).

  • Oxidative addition: Participation in catalytic cycles due to mercury’s redox activity.

  • Photodegradation: Susceptibility to UV-induced cleavage, common in organomercury species.

Physical-Chemical Properties

Collision Cross-Section Data

Mass spectrometric studies predict collision cross-section (CCS) values for various adducts, critical for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺337.01470155.0
[M+Na]⁺358.99664167.8
[M+NH₄]⁺354.04124163.7
[M+K]⁺374.97058163.9
[M-H]⁻335.00014160.7
[M+Na-2H]⁻356.98209161.1

These values aid in distinguishing the compound from structurally similar organomercury species during mass spectrometry workflows .

Solubility and Stability

The compound is likely lipophilic due to its organic furan ligands, rendering it soluble in nonpolar solvents (e.g., dichloromethane, toluene) but insoluble in water. Stability studies are absent in the literature, but Hg-O bonds are generally less stable than Hg-S or Hg-N bonds, suggesting susceptibility to hydrolysis under acidic or basic conditions.

Toxicological Considerations

General Mercury Toxicity

All mercury compounds exhibit neurotoxic and nephrotoxic effects, with organic derivatives like methylmercury being particularly hazardous. The toxicity of mercury, di-2-furanyl- remains unstudied, but its lipophilicity suggests potential bioaccumulation risks. Studies on zebrafish larvae exposed to phenylthiourea (PTU) and mercury compounds reveal synergistic toxicity, emphasizing the need for caution in biological applications .

Environmental Fate

Degradation pathways likely involve photolytic cleavage of Hg-C bonds, releasing Hg²⁺ ions and furan derivatives. The environmental persistence of such breakdown products warrants further investigation, particularly given the recalcitrance of many organomercury species.

Comparative Analysis with Related Compounds

Mercury Dithiocarbamates

Hg[S₂CN(iPr)CH₂CH₂OH]₂ exhibits a globular aggregate structure stabilized by hydrogen bonding . In contrast, mercury, di-2-furanyl- lacks sulfur donors, resulting in weaker Hg-ligand bonds and distinct supramolecular interactions (e.g., C–H···O vs. Hg···S). This disparity underscores the impact of ligand choice on mercury coordination chemistry.

Fluorogenic Mercury Sensors

Azacrown ethers with furyl groups show fluorescence enhancement upon binding Ca²⁺ or Cu²⁺ . Mercury, di-2-furanyl- could theoretically act as a quencher or modifier in such systems, though its direct application as a sensor remains speculative without experimental validation.

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